molecular formula C14H17N3 B13654801 3-(3-phenyl-1H-pyrazol-5-yl)piperidine

3-(3-phenyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B13654801
M. Wt: 227.30 g/mol
InChI Key: QBZXVBLHBBDFGS-UHFFFAOYSA-N
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Description

3-(3-phenyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and piperidine moieties in its structure allows it to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1H-pyrazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate, which is then reacted with piperidine under suitable conditions to yield the target compound . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenyl-1H-pyrazol-5-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-phenyl-1H-pyrazol-5-yl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

3-(3-phenyl-1H-pyrazol-5-yl)piperidine

InChI

InChI=1S/C14H17N3/c1-2-5-11(6-3-1)13-9-14(17-16-13)12-7-4-8-15-10-12/h1-3,5-6,9,12,15H,4,7-8,10H2,(H,16,17)

InChI Key

QBZXVBLHBBDFGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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